8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Overview
Description
PF-184 is a potent and selective inhibitor of IκB kinase-2 (IKK-2)The compound is known for its high selectivity and efficacy in inhibiting IKK-2, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
PF-184, also known as NCGC00263213-01, is a potent and selective inhibitor of IKK-2 . IKK-2, or IκB kinase, plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
PF-184 interacts with its target, IKK-2, by binding to it and inhibiting its activity . This inhibition prevents the downstream activation of the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by PF-184 is the NF-κB signaling pathway . By inhibiting IKK-2, PF-184 prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response . The downstream effects include a reduction in the production of inflammatory mediators, such as TNF-α .
Pharmacokinetics
It has been reported that pf-184 has a low oral bioavailability and high intravenous clearance . It is primarily cleared through metabolism, with negligible renal excretion .
Result of Action
The molecular and cellular effects of PF-184’s action primarily involve the inhibition of inflammation. By inhibiting IKK-2 and subsequently the NF-κB signaling pathway, PF-184 reduces the production of inflammatory mediators . This can lead to a decrease in inflammation-related symptoms in conditions such as asthma and chronic obstructive pulmonary disease .
Biochemical Analysis
Biochemical Properties
PF-184 interacts with IKK-2, a kinase involved in the NF-κB signaling pathway . It inhibits IKK-2 with an IC50 value of 37 nM, showing selectivity over rhIKK-1, IKKi, and more than 30 tyrosine and serine/threonine kinases . This interaction affects the biochemical reactions involving these enzymes and proteins, altering their function and potentially the overall cellular response to stimuli .
Cellular Effects
PF-184 has been shown to have significant effects on various types of cells and cellular processes. It broadly inhibits IKK-2-dependent inflammatory products in human disease-relevant cells, such as PBMC, neutrophils, airway epithelial cells, and airway endothelial cells . It also inhibits IL-1β-induced TNF-α in a concentration-dependent manner in PBMCs .
Molecular Mechanism
The molecular mechanism of action of PF-184 involves its binding to IKK-2, inhibiting its activity and thereby affecting the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses to inflammation and other stimuli .
Dosage Effects in Animal Models
In animal models, PF-184 has been shown to dose-dependently inhibit neutrophil infiltration and BAL cell cytokine production in a rat airway inflammation model
Metabolic Pathways
Given its role as an IKK-2 inhibitor, it likely affects pathways involving this kinase, such as the NF-κB signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-184 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Indazole Ring: The indazole ring is formed through cyclization reactions.
Final Coupling and Purification: The final step involves coupling the synthesized intermediates and purifying the product through recrystallization or chromatography
Industrial Production Methods
Industrial production of PF-184 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PF-184 undergoes various chemical reactions, including:
Oxidation: PF-184 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in PF-184.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of PF-184
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride and potassium carbonate are employed
Major Products Formed
The major products formed from these reactions include various derivatives of PF-184, which are used for further research and development .
Scientific Research Applications
PF-184 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of IκB kinase-2 and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of IκB kinase-2 in inflammation and immune response.
Medicine: Potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
PF-184 hydrate: A hydrated form of PF-184 with similar inhibitory properties.
IKK-2 inhibitors: Other inhibitors of IκB kinase-2, such as BMS-345541 and TPCA-1
Uniqueness of PF-184
PF-184 is unique due to its high selectivity and potency in inhibiting IκB kinase-2. It demonstrates significant selectivity over other kinases, making it a valuable tool for studying the specific role of IκB kinase-2 in various biological processes .
Properties
IUPAC Name |
8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWWGNRWRLBSV-MEKGRNQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClFN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727008 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187460-81-6 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-184 a suitable candidate for inhaled drug delivery in the context of pulmonary inflammation?
A1: PF-184 is specifically designed for local delivery to the lungs, a crucial factor when targeting inflammatory pulmonary diseases. [] This is achieved through its high systemic clearance, which limits systemic exposure and maximizes the drug's effects within the airways. [] This targeted approach is particularly relevant in chronic obstructive pulmonary disease (COPD), where systemic inhibition of its target, IKK-2, could lead to undesirable side effects. []
Q2: How does PF-184 exert its anti-inflammatory effects?
A2: PF-184 acts as a potent and selective inhibitor of IKK-2, an enzyme central to the activation of the Nuclear factor-κB (NF-κB) pathway. [] This pathway plays a critical role in the inflammatory response, particularly in conditions like asthma and COPD. [] By inhibiting IKK-2, PF-184 disrupts the NF-κB pathway, leading to a reduction in inflammatory mediators like cytokines and a decrease in inflammatory cell infiltration. []
Q3: What evidence supports the efficacy of PF-184 in treating pulmonary inflammation?
A3: Preclinical studies using a rat model of lipopolysaccharide-induced neutrophilia demonstrated the anti-inflammatory efficacy of PF-184. [] Intratracheal administration of PF-184 effectively attenuated lipopolysaccharide-induced cell infiltration and cytokine production in a dose-dependent manner. [] Importantly, the efficacy of PF-184 was comparable to intratracheally administered fluticasone propionate, a commonly used inhaled corticosteroid. [] This highlights the therapeutic potential of PF-184 as a novel inhaled treatment option for inflammatory pulmonary diseases.
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